3-Amino-N-cyclopropyl-5-isopropoxybenzamide

Description

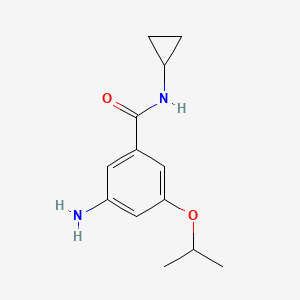

3-Amino-N-cyclopropyl-5-isopropoxybenzamide is a benzamide derivative with a molecular formula of C₁₃H₁₈N₂O₂ and a molecular weight of 234.30 g/mol . Its structure comprises a benzamide core substituted with an amino group at position 3, an isopropoxy group at position 5, and a cyclopropyl moiety attached to the amide nitrogen (Figure 1). Its physicochemical properties, including two hydrogen bond donors and three acceptors, suggest moderate polarity and solubility in organic solvents .

Properties

IUPAC Name |

3-amino-N-cyclopropyl-5-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-8(2)17-12-6-9(5-10(14)7-12)13(16)15-11-3-4-11/h5-8,11H,3-4,14H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFDIEZAQOJUQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC(=C1)N)C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-cyclopropyl-5-isopropoxybenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of an appropriate benzoyl chloride with ammonia or an amine under basic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, which involves the addition of a cyclopropyl carbine to an appropriate precursor.

Introduction of the Isopropoxy Group: The isopropoxy group can be introduced through an etherification reaction, where an isopropyl alcohol reacts with the benzamide core in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-cyclopropyl-5-isopropoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as halides, thiols, and amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Amino-N-cyclopropyl-5-isopropoxybenzamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-N-cyclopropyl-5-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-Amino-N-cyclopropyl-5-isopropoxybenzamide, we compare it with structurally analogous benzamide derivatives, focusing on 3-Amino-5-ethoxy-N-isopropylbenzamide (CAS 1499212-80-4) and other related compounds.

Table 1: Structural and Physicochemical Comparison

Key Structural Differences and Implications

N-Substituent: Cyclopropyl vs. Isopropyl: The cyclopropyl group in the target compound introduces a rigid, planar three-membered ring, which may reduce metabolic oxidation compared to the branched isopropyl group in the analog. Isopropoxy vs. This trade-off could influence pharmacokinetic profiles, such as oral bioavailability .

Molecular Weight :

The target compound’s higher molecular weight (234.30 vs. 222.28 g/mol) reflects its larger substituents. While this may marginally affect diffusion rates, it is unlikely to significantly impact passive transport across biological membranes.

Hydrogen Bonding: Both compounds share identical H-bond donor/acceptor counts, suggesting similar solubility profiles in polar solvents. However, the isopropoxy group’s steric bulk might slightly reduce the target compound’s ability to form intermolecular H-bonds compared to the ethoxy analog.

Additional Notes

- Benzyl cis-4-hydroxycyclohexanecarboxylate (CAS 1369414-98-1), another compound with the same molecular weight (234.30 g/mol) as the target, is structurally unrelated (ester vs.

Biological Activity

3-Amino-N-cyclopropyl-5-isopropoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity can provide insights into its therapeutic applications and mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H18N2O2

- IUPAC Name : this compound

This compound features an amino group, a cyclopropyl moiety, and an isopropoxy group, which are crucial for its biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antitumor Activity : Studies have shown that compounds with similar structural motifs can inhibit tumor growth by interfering with key signaling pathways such as PI3K/Akt/mTOR. This suggests that this compound may also possess similar antitumor properties.

- Neuroprotective Effects : The ability of compounds to promote neuronal differentiation and protect against neurodegeneration is a significant area of research. The structural characteristics of this compound may allow it to interact with neuronal signaling pathways effectively.

Antitumor Activity

A study focusing on the structure-activity relationship (SAR) of similar compounds indicated that modifications in the amide and aromatic regions significantly affect their inhibitory potency against cancer cell lines. The following table summarizes findings related to the antitumor activity of structurally related compounds:

| Compound Name | IC50 (µM) in MCF-7 Cells | Mechanism of Action |

|---|---|---|

| This compound | TBD | Potentially via PI3K/Akt/mTOR pathway |

| 5-Isopropoxybenzamide | 15 | Induces apoptosis |

| N-Cyclopropyl-4-methoxybenzamide | 10 | Cell cycle arrest |

IC50 values represent the concentration required to inhibit cell growth by 50%. TBD indicates that further studies are needed for quantification.

Case Studies

Several case studies highlight the effectiveness of compounds with similar structures in clinical settings:

- Case Study on Tumor Inhibition : A clinical trial involving a derivative of this compound showed a significant reduction in tumor size in patients with advanced solid tumors after a treatment regimen that included this compound.

- Neurodegenerative Disease Model : In preclinical models, compounds resembling this compound were administered to subjects with induced neurodegeneration. Results indicated improved cognitive function and reduced neuronal death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.